molecular formula C9H9N3O2 B11906890 1-Acetyl-6-amino-1H-indazol-3(2H)-one CAS No. 61346-24-5

1-Acetyl-6-amino-1H-indazol-3(2H)-one

Katalognummer: B11906890
CAS-Nummer: 61346-24-5
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: WZBIGCKKKRUVFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-6-amino-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-6-amino-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-acetylaminobenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

1-Acetyl-6-amino-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Substitution reactions at the amino group or the indazole ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Acetyl-6-amino-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Acetyl-5-amino-1H-indazol-3(2H)-one
  • 1-Acetyl-7-amino-1H-indazol-3(2H)-one
  • 1-Acetyl-6-methyl-1H-indazol-3(2H)-one

Uniqueness

1-Acetyl-6-amino-1H-indazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.

Eigenschaften

CAS-Nummer

61346-24-5

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

1-acetyl-6-amino-2H-indazol-3-one

InChI

InChI=1S/C9H9N3O2/c1-5(13)12-8-4-6(10)2-3-7(8)9(14)11-12/h2-4H,10H2,1H3,(H,11,14)

InChI-Schlüssel

WZBIGCKKKRUVFU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C2=C(C=CC(=C2)N)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.